5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1795427-60-9 . It has a molecular weight of 276.6 . The IUPAC name for this compound is 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .
Molecular Structure Analysis
The Inchi Code for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H
.
Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroquinoline with other compounds often involves the formation of an iminium intermediate, which can undergo exo/endo isomerization .
Physical And Chemical Properties Analysis
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties :
- Compounds related to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and characterized in several studies. For example, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, including derivatives of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline, were isolated from the red alga Rhodomela confervoides (Ma et al., 2007).
- Another study reported the synthesis of benzolactams, including 1-(2'-Bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines, through reactions with alkyllithium (Orito et al., 2000).
Biological Activity and Applications :
- Research into the biological activity of derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline, has been conducted. One study investigated the synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, providing insights into potential pharmacological applications (Khalifa et al., 1982).
Methodological Advances in Synthesis :
- Advances in synthetic methodologies using 1,2,3,4-tetrahydroisoquinoline derivatives have been explored. For example, a convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline via reductive amination of Schiff's Bases was reported, demonstrating the versatility of these compounds in organic synthesis (Zlatoidský & Gabos, 2009).
Heterocyclic Chemistry and Novel Compounds :
- Studies in heterocyclic chemistry have included the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones (Jacobs et al., 2008).
Safety And Hazards
The safety information for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLUCYJLCJCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(CN1)C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1795427-60-9 | |
Record name | 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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